Metabolic Shielding: Resistance to CYP450-Mediated O-Demethylation vs. MeOPP
The 4-methoxyphenyl group in MeOPP (1-(4-methoxyphenyl)piperazine) is rapidly O-demethylated in vivo to 4-HO-PP, a major metabolic liability . Introduction of the methylsulfonyl group at the N4 position sterically and electronically shields the methoxy group from CYP450 oxidative attack. While direct microsomal half-life data for the target compound are not publicly available, class-level evidence shows that N-sulfonylpiperazines exhibit significantly reduced phase I metabolism . This metabolic blocking effect has been quantified for similar N-methylsulfonyl piperazines, where t₁/₂ in human liver microsomes increased from <30 min (non-sulfonylated) to >120 min .
| Evidence Dimension | O-Demethylation susceptibility |
|---|---|
| Target Compound Data | Not directly assayed; predicted resistant based on N-sulfonyl shielding |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)piperazine (MeOPP): extensive O-demethylation in vivo |
| Quantified Difference | Class-level shift: t₁/₂ <30 min → >120 min for analogous N-sulfonyl derivatives |
| Conditions | In vivo rat and in vitro human CYP450 systems; class-level data from human liver microsomes |
Why This Matters
For any in vivo study, metabolic instability can confound pharmacokinetic/pharmacodynamic interpretation; this compound may provide a more stable tool compound than MeOPP.
- [1] Peters, F. T., et al. (2007). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat. Drug Metabolism and Disposition, 35(12), 2220-2225. View Source
